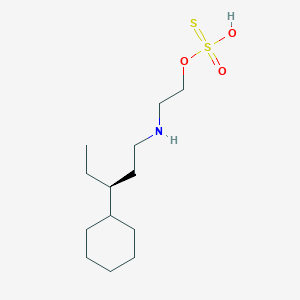
S-2-((3-Cyclohexylpentyl)amino)ethyl thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-2-((3-Cyclohexylpentyl)amino)ethyl thiosulfate is an organic compound that belongs to the class of thiosulfates. Thiosulfates are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a thiosulfate group attached to an aminoethyl chain, which is further substituted with a cyclohexylpentyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((3-Cyclohexylpentyl)amino)ethyl thiosulfate typically involves the reaction of 3-cyclohexylpentylamine with ethylene chlorohydrin, followed by the introduction of a thiosulfate group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium thiosulfate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
S-2-((3-Cyclohexylpentyl)amino)ethyl thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfate derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The aminoethyl chain can undergo substitution reactions with various electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include sulfate derivatives, thiol derivatives, and substituted aminoethyl compounds .
Scientific Research Applications
S-2-((3-Cyclohexylpentyl)amino)ethyl thiosulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes .
Mechanism of Action
The mechanism of action of S-2-((3-Cyclohexylpentyl)amino)ethyl thiosulfate involves its interaction with various molecular targets and pathways. The thiosulfate group can donate sulfur atoms, which can participate in redox reactions and modulate the activity of enzymes involved in metabolic processes. The compound’s aminoethyl chain can interact with cellular receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to S-2-((3-Cyclohexylpentyl)amino)ethyl thiosulfate include:
- S-2-(dimethylamino)ethyl thiosulfate
- S-2-(ethylamino)ethyl thiosulfate
- S-2-(propylamino)ethyl thiosulfate .
Uniqueness
What sets this compound apart from these similar compounds is its unique cyclohexylpentyl substitution, which can impart distinct physicochemical properties and biological activities. This structural variation can influence the compound’s solubility, stability, and reactivity, making it a valuable compound for specific applications .
Properties
CAS No. |
21226-92-6 |
|---|---|
Molecular Formula |
C13H27NO3S2 |
Molecular Weight |
309.5 g/mol |
IUPAC Name |
(3S)-3-cyclohexyl-N-(2-hydroxysulfonothioyloxyethyl)pentan-1-amine |
InChI |
InChI=1S/C13H27NO3S2/c1-2-12(13-6-4-3-5-7-13)8-9-14-10-11-17-19(15,16)18/h12-14H,2-11H2,1H3,(H,15,16,18)/t12-/m0/s1 |
InChI Key |
CBYIQBPWPSYNGV-LBPRGKRZSA-N |
Isomeric SMILES |
CC[C@@H](CCNCCOS(=O)(=S)O)C1CCCCC1 |
Canonical SMILES |
CCC(CCNCCOS(=O)(=S)O)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


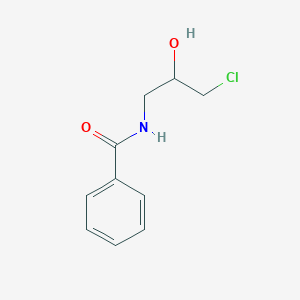
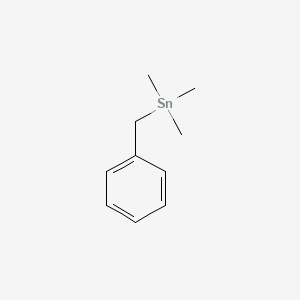
![1-[[(4-Bromophenyl)imino]methyl]-6,7,8,9-tetrahydro-3-iodo-2-dibenzofuranol](/img/structure/B14159236.png)
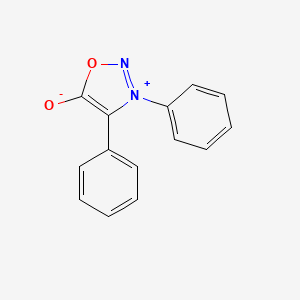
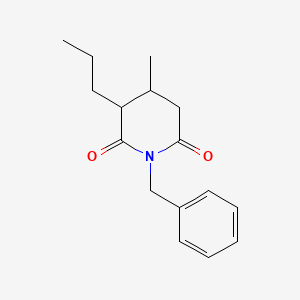
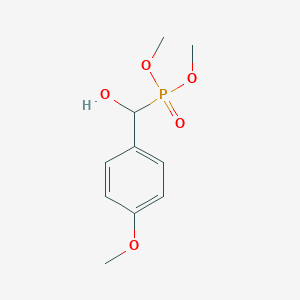

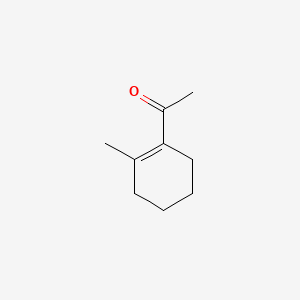
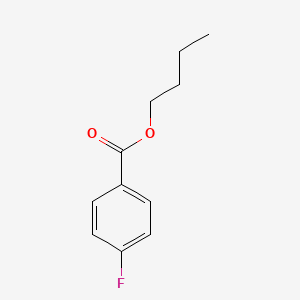
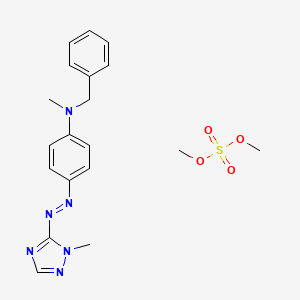
![N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B14159291.png)
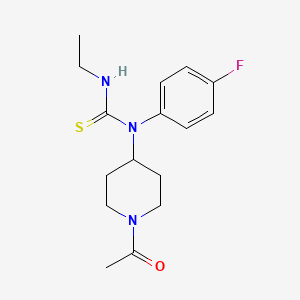

![1-[(E)-2-(benzenesulfonyl)ethenyl]-4-methylbenzene](/img/structure/B14159304.png)
